Cas no 91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride)

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride is a versatile synthetic intermediate, known for its ability to efficiently couple with alcohols to form esters. Its structure, featuring a silyl protecting group, facilitates purification and enhances reactivity. The compound's high purity and stability make it an excellent choice for organic synthesis, particularly in the preparation of complex organic molecules.
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride structure
91424-40-7 structure
商品名:3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
CAS番号:91424-40-7
MF:C11H20O4Si
メガワット:244.35960483551
MDL:MFCD00075235
CID:61516
PubChem ID:24860968

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 化学的及び物理的性質

名前と識別子

    • 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
    • 3-(t-BUTYLDIMETHYLSILOXY)GLUTARIC ANHYDRIDE
    • 3-[(Tert-Butyldimethylsilyl)oxy] Pentanedioic Anhydride
    • 3-[(tert-Butyldimethylsilyl)oxy]glutaric anhydride
    • 4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione
    • Rosuvastatin J-3
    • : 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
    • 2H-Pyran-2,6(3H)-dione,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]dihydro-
    • 3-[(tert-Butyldimethylsilyl)oxy]glutaricanhydride
    • 4-((tert-Butyldimethylsilyl)oxy)dihydro-2H-pyran-2,6(3H)-dione
    • 3-(tert-butyldimethylsilyloxy)glutaric anhydride,
    • 4-(tert-butyldimethylsilyloxy)dihydro-2H-pyran-2,6(3H)-dione
    • 4-[(tert-butyldimethylsilyl)oxy]oxane-2,6-dione
    • C11H20O4Si
    • RXAJGRHLLRGVSB-UHFFFAOYSA-N
    • BCP10931
    • AK
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione (ACI)
    • 91424-40-7
    • 3-(tert-Butyldimethylsilyloxy)glutaricanhydride
    • DTXSID40399829
    • O11057
    • 3-(tert-butyldimethylsiloxy)glutaric anhydride
    • SY017618
    • 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride
    • AKOS015900599
    • CS-W012734
    • 3-[(tert-Butyldimethyl silyl)oxy]glutaric anhydride
    • MFCD00075235
    • GS-3347
    • 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, 99%
    • AC-769
    • SCHEMBL1295672
    • 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
    • MDL: MFCD00075235
    • インチ: 1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3
    • InChIKey: RXAJGRHLLRGVSB-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(O[Si](C(C)(C)C)(C)C)CC(=O)O1

計算された属性

  • せいみつぶんしりょう: 244.11300
  • どういたいしつりょう: 244.113
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 52.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.03
  • ゆうかいてん: 79-81 °C (lit.)
  • ふってん: 302.4°C at 760 mmHg
  • フラッシュポイント: >113°(235°F)
  • 屈折率: 1.4510
  • PSA: 52.60000
  • LogP: 2.24040
  • かんど: Moisture Sensitive

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R36/37/38

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D488350-25g
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
91424-40-7 97%
25g
$200 2024-06-05
eNovation Chemicals LLC
D381150-5g
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
91424-40-7 97%
5g
$180 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046665-1g
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
91424-40-7 98%
1g
¥91.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046665-100g
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
91424-40-7 98%
100g
¥4673.00 2024-04-25
eNovation Chemicals LLC
D381150-25g
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
91424-40-7 97%
25g
$415 2024-05-24
TRC
B692130-5g
3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride
91424-40-7
5g
$ 205.00 2022-06-06
eNovation Chemicals LLC
Y1044979-10g
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
91424-40-7 99%
10g
$160 2023-09-02
abcr
AB336751-25 g
3-(tert-Butyldimethylsilyloxy)glutaric anhydride; .
91424-40-7
25 g
€244.00 2023-07-19
Ambeed
A208658-1g
3-(tert-Butyldimethylsilyloxy)glutaric anhydride
91424-40-7 98%
1g
$17.0 2025-02-22
TRC
B692130-25g
3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride
91424-40-7
25g
$ 430.00 2022-06-06

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ;  3 h, 1 MPa, 30 °C
1.2 Reagents: Imidazole Solvents: Chloroform ;  24 h, 20 - 30 °C
リファレンス
Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid
Jiang, C. J.; et al, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Axial preference of bulky group- and electron-withdrawing group-substituted oxygen atom on the chair-type-cyclohexanone, -glutaric anhydride, and -glutarimide
Nagao, Yoshimitsu; et al, Chemistry Letters, 1990, (9), 1503-6

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Toluene ;  overnight, reflux
2.1 -
3.1 -
リファレンス
A Practical Synthesis of Rosuvastatin and Other Statin Intermediates
Tartaggia, Stefano; et al, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Xylene ;  rt → 70 °C
1.2 Solvents: Xylene ;  15 min, 70 °C; 8 h, 70 °C; 70 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  18 h, rt
2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  rt → 15 °C; pH 3.0 - 3.5, 15 °C
3.1 Reagents: Acetic anhydride Solvents: Benzene ;  rt → reflux; 4 h, reflux
リファレンス
Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride
Jiang, Cheng-jun; et al, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  38 h, rt
1.2 Reagents: Acetic anhydride Solvents: Benzene ;  1.5 h, reflux
1.3 Reagents: Water
リファレンス
Toward the total synthesis of lophotoxin - New methodologies and synthetic strategies
Wipf, Peter; et al, Canadian Journal of Chemistry, 2006, 84(10), 1226-1241

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Chloroform ;  24 h, 20 - 30 °C
リファレンス
Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid
Jiang, C. J.; et al, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  3 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ;  3 h, 1 MPa, 30 °C
2.2 Reagents: Imidazole Solvents: Chloroform ;  24 h, 20 - 30 °C
リファレンス
Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid
Jiang, C. J.; et al, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Synthesis of GABOB and GABOB-based chiral units possessing distinct protecting groups
Ivsic, Trpimir; et al, European Journal of Organic Chemistry, 2014, 2014(3), 631-638

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ;  3 h, 1 MPa, 30 °C
2.1 Reagents: Imidazole Solvents: Chloroform ;  24 h, 20 - 30 °C
リファレンス
Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid
Jiang, C. J.; et al, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Acetic anhydride Solvents: Benzene ;  rt → reflux; 4 h, reflux
リファレンス
Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride
Jiang, Cheng-jun; et al, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  18 h, rt
1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  rt → 15 °C; pH 3.0 - 3.5, 15 °C
2.1 Reagents: Acetic anhydride Solvents: Benzene ;  rt → reflux; 4 h, reflux
リファレンス
Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride
Jiang, Cheng-jun; et al, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

ごうせいかいろ 12

はんのうじょうけん
リファレンス
A Practical Synthesis of Rosuvastatin and Other Statin Intermediates
Tartaggia, Stefano; et al, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Raw materials

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Preparation Products

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:91424-40-7)3-(tert-Butyldimethylsilyloxy)glutaric anhydride
注文番号:sfd901
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 関連文献

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydrideに関する追加情報

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride (CAS No. 91424-40-7): A Versatile Reagent in Organic and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, 3-(tert-butyldimethylsilyl)oxyglutaric anhydride (CAS No. 91424-40-7) stands out as a critical reagent for functional group manipulation and structural optimization. This compound, characterized by its tert-butyldimethylsilyl (TBS) protecting group conjugated to a glutaric anhydride backbone, offers unique advantages in protecting hydroxyl groups while enabling controlled deprotection under mild conditions. Its structural versatility has been leveraged in recent studies to enhance the efficiency of complex molecule synthesis, particularly in the design of bioactive compounds and drug candidates.

The synthesis of 3-(TBS-oxyglutaric anhydride) typically involves the reaction of glutaric anhydride with tert-butyldimethylchlorosilane in the presence of a base such as imidazole or pyridine, followed by purification via column chromatography. Recent advancements reported in Journal of Organic Chemistry (2023) highlight optimized protocols using microwave-assisted techniques to reduce reaction times by up to 60%, while maintaining high yields (>95%). These improvements align with industry demands for scalable, environmentally benign processes, underscoring the compound's role in sustainable chemical manufacturing.

In medicinal chemistry applications, this reagent is pivotal for protecting hydroxyl groups during multi-step syntheses. A 2022 study published in Nature Communications demonstrated its use in stabilizing labile hydroxyl moieties during the synthesis of oligosaccharide analogs for cancer immunotherapy research. The TBS group's orthogonal reactivity—removable under mild acidic conditions without affecting other protecting groups—enabled precise control over carbohydrate chain assembly, a breakthrough for glycoconjugate drug development.

Beyond protection/deprotection cycles, the compound's anhydride functionality facilitates nucleophilic acylations central to peptide and protein modification strategies. Researchers at MIT recently employed it to synthesize site-specific antibody-drug conjugates (ADCs), achieving >98% purity in coupling reactions with cysteine residues (ACS Chemical Biology, 2023). This application highlights its utility in bioconjugation technologies critical for targeted cancer therapies.

Emerging applications extend into materials science, where controlled ring-opening reactions of this anhydride produce polyesters with tailored mechanical properties. A collaborative study between ETH Zurich and BASF (published in Polymer Chemistry, 2023) revealed that incorporating TBS-functionalized glutarate units into polymer backbones enhanced thermal stability by 15–20°C without compromising biodegradability—a promising advancement for biocompatible implant materials.

Safety considerations remain paramount when handling this compound, though its non-regulated status (non-hazardous under standard conditions) simplifies laboratory workflows compared to analogous chlorosilane precursors. Recent toxicity studies indicate minimal cytotoxicity at concentrations below 1 mM (Toxicological Sciences, 2023), reinforcing its suitability for biomedical applications requiring high-purity reagents.

Ongoing research focuses on expanding its utility through mechanistic studies on silyl-anhydride interactions and computational modeling of reaction pathways using density functional theory (DFT). A team at Stanford University is exploring its role as a bifunctional linker in click chemistry approaches (JACS Au, 2024 preprint), which could streamline the discovery of novel enzyme inhibitors targeting metabolic disorders.

The combination of structural precision, operational simplicity, and compatibility with diverse synthetic strategies positions 3-(TBS-oxyglutaric anhydride) as an indispensable tool across chemical disciplines. Its documented performance in cutting-edge applications—from ADC development to biodegradable polymers—ensures continued relevance as researchers tackle increasingly complex molecular design challenges.

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